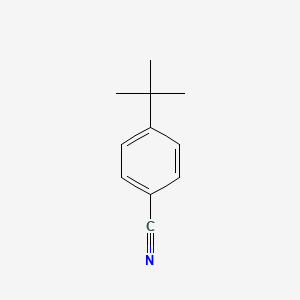

4-tert-Butylbenzonitrile

Description

Properties

IUPAC Name |

4-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZURLNRIMKEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194945 | |

| Record name | 4-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-32-6 | |

| Record name | 4-(1,1-Dimethylethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y968PR6AS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzonitrile, a substituted aromatic nitrile, is a key intermediate in the synthesis of a wide range of organic compounds. Its unique molecular structure, featuring a bulky tert-butyl group and a reactive nitrile functionality, imparts specific chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and high-performance materials. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data for the research and development community.

Chemical Identity and Properties

CAS Number: 4210-32-6

Synonyms: 4-(1,1-dimethylethyl)benzonitrile, p-tert-Butylbenzonitrile, 4-tert-Butylcyanobenzene

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | |

| Molecular Weight | 159.23 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 258 °C (lit.) | |

| Density | 0.94 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.518 (lit.) | |

| Flash Point | >230 °F | |

| Log P (Octanol-Water Partition Coefficient) | 2.38 - 3.1 |

Spectroscopic Data

| Spectroscopy | Key Features | Reference |

| Infrared (IR) | Characteristic C≡N stretching frequency near 2200 cm⁻¹ | |

| ¹H NMR | Signals corresponding to aromatic and tert-butyl protons | |

| ¹³C NMR | Characteristic chemical shifts for aromatic and tert-butyl carbons | |

| Mass Spectrometry (GC-MS) | Available data confirms molecular weight and fragmentation patterns |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzonitrile. This electrophilic aromatic substitution reaction utilizes a tert-butylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize this compound from benzonitrile and tert-butyl chloride.

Materials:

-

Benzonitrile

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the mixture in an ice bath and slowly add benzonitrile with stirring.

-

Add tert-butyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Purity Assessment

The purity of the synthesized this compound can be confirmed using the following methods:

-

Gas Chromatography (GC): To determine the percentage purity. A purity of >98% is typically achieved.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and identify any impurities.

-

Elemental Analysis: To confirm the elemental composition.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the nitrile group and the aromatic ring.

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form 4-tert-butylbenzoic acid.

-

Reduction: The nitrile group can be reduced to a primary amine, 4-tert-butylbenzylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The tert-butyl group is an ortho-, para-directing group. However, due to steric hindrance from the bulky tert-butyl group, substitution primarily occurs at the position meta to the nitrile group. For instance, nitration of this compound yields 4-tert-butyl-3-nitrobenzonitrile.

Key Applications

This compound serves as a crucial building block in the synthesis of various commercial products:

-

Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).

-

Agrochemicals: It is used in the production of pesticides and herbicides. One notable example is its use as an intermediate in the synthesis of the pesticide Fenpropimorph.

-

High-Performance Pigments and Dyes: The compound contributes to the formulation of specialized pigments and dyes.

-

Materials Science: It is utilized in the development of specialty polymers and resins, enhancing thermal stability and chemical resistance in coatings and adhesives.

Biological Activity and Safety

Biological Activity

-

Enzyme Inhibition: this compound has been reported to act as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism. This suggests potential for drug-drug interactions.

-

Antibacterial and Antifungal Properties: Some studies have indicated potential antibacterial and antifungal properties, though further research is needed to fully elucidate these effects.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

H319: Causes serious eye irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Workflow and Pathway Diagrams

Caption: Synthetic pathway and major applications of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-tert-butylbenzonitrile. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[1][2][3] This document summarizes essential quantitative data, details relevant experimental protocols, and presents a logical workflow for its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [1][2] |

| Molecular Weight | 159.23 g/mol | [1][2][4][5] |

| CAS Number | 4210-32-6 | [1][2][5][6] |

| Appearance | Clear colorless liquid | [4][7] |

| Melting Point | 12-14 °C | [8] |

| Boiling Point | 258 °C (lit.) | [4][7][8] |

| Density | 0.94 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index | n20/D 1.518 (lit.) | [7][8] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Log P (Octanol-Water Partition Coefficient) | 2.38 to 3.1 | [1] |

| Solubility | Enhanced solubility in organic solvents due to the tert-butyl group. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

1. Determination of Melting Point

The melting point of this compound, which is near room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.

-

Apparatus: Thiele tube or a calibrated melting point apparatus, thermometer, capillary tubes.[9]

-

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a cooling bath (e.g., an ice-water bath) to solidify the sample.

-

The bath is then slowly heated at a rate of approximately 1-2°C per minute near the expected melting point.[9]

-

The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[10]

-

2. Determination of Boiling Point

The boiling point is determined using the capillary tube method in a heating bath.

-

Apparatus: Thiele tube or an oil bath, small test tube, thermometer, capillary tube sealed at one end.[11][12][13]

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.[11]

-

The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

-

The bath is heated slowly and uniformly.[11]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point.[11]

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed to determine the purity of this compound and to confirm its molecular weight.

-

Instrumentation: Agilent 8890 GCMS or similar.[14]

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a volatile organic solvent such as acetone or dichloromethane.[15][16]

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Mass Range: m/z 50-300.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used to assess purity, and the mass spectrum is analyzed to confirm the molecular ion peak and fragmentation pattern.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[18]

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons and the tert-butyl protons. The integration of these signals will be proportional to the number of protons.

-

¹³C NMR Spectroscopy: The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the quaternary carbons of the tert-butyl group and the nitrile carbon.

5. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[19]

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

-

Expected Absorptions: The spectrum will show a characteristic strong absorption for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹. It will also display absorptions corresponding to C-H stretching of the aromatic ring and the tert-butyl group, and C=C stretching of the aromatic ring.

Visualizations

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a synthesized batch of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. This compound | 4210-32-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-tert.-Butylbenzonitrile | Alzchem Group [alzchem.com]

- 4. This compound | CAS 4210-32-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 4210-32-6 [chemicalbook.com]

- 8. This compound CAS#: 4210-32-6 [amp.chemicalbook.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. memphis.edu [memphis.edu]

- 16. uoguelph.ca [uoguelph.ca]

- 17. chemlab.truman.edu [chemlab.truman.edu]

- 18. benchchem.com [benchchem.com]

- 19. webassign.net [webassign.net]

An In-depth Technical Guide on 4-tert-Butylbenzonitrile

This guide provides an overview of the fundamental molecular properties of 4-tert-Butylbenzonitrile, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for a variety of experimental and analytical procedures.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₃N[1][2] |

| Molecular Weight | 159.23 g/mol [1][2][3][4][5] |

| IUPAC Name | This compound[1] |

| CAS Number | 4210-32-6[1][2][3][4][5] |

Experimental Protocols

While this document does not detail specific experimental protocols, the accurate molecular weight and formula are foundational for numerous laboratory applications. These include, but are not limited to:

-

Solution Preparation: Accurate molar concentrations are calculated using the molecular weight.

-

Stoichiometric Calculations: In chemical reactions, the molecular weight is essential for determining the precise amounts of reactants and predicting the theoretical yields of products.

-

Analytical Techniques: Techniques such as mass spectrometry rely on the precise molecular weight for the identification and quantification of the compound. For instance, high-resolution mass spectrometry would yield a mass corresponding to the molecular formula C₁₁H₁₃N.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.

Caption: Logical flow from compound name to its molecular properties.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-tert-butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-tert-butylbenzonitrile. This document outlines the spectral data, experimental protocol, and a visual representation of the molecular structure with its corresponding proton environments, serving as a crucial resource for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the protons of the tert-butyl group and the aromatic ring. The para-substitution pattern of the benzene ring results in a simplified aromatic region, exhibiting a typical AA'BB' system that often appears as two distinct doublets.

The quantitative ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.58 | Doublet (d) | 2H | 8.4 | Aromatic Protons (Ha) |

| 7.47 | Doublet (d) | 2H | 8.4 | Aromatic Protons (Hb) |

| 1.32 | Singlet (s) | 9H | - | tert-Butyl Protons (Hc) |

Molecular Structure and Proton Environments

The structural arrangement of the protons in this compound is visualized in the following diagram. The symmetry of the molecule dictates the equivalence of the protons.

Interpretation of the Spectrum:

-

Aromatic Protons (Hₐ and Hᵦ): The protons on the benzene ring appear as two doublets at 7.58 and 7.47 ppm.[1] The protons ortho to the electron-withdrawing nitrile group (Hₐ) are deshielded and resonate at a lower field (7.58 ppm) compared to the protons ortho to the electron-donating tert-butyl group (Hᵦ) at 7.47 ppm.[1] Both sets of protons are coupled to their ortho neighbors, resulting in a doublet splitting pattern with a coupling constant (J) of 8.4 Hz.[1]

-

tert-Butyl Protons (H꜀): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.32 ppm.[1] The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol

The following is a general procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

-

The spectrum is acquired on a 400 MHz NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons for accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: The experiment is conducted at room temperature (approximately 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons.

The following workflow diagram illustrates the key steps in the experimental process.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-tert-butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-tert-butylbenzonitrile. The information presented herein is intended to support research, scientific analysis, and drug development activities where precise characterization of this compound is essential. This document details the chemical shift assignments, experimental protocols for data acquisition, and a logical visualization of the carbon environments.

13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been determined in deuterated chloroform (CDCl3). The data is summarized in the table below, with assignments based on established principles of NMR spectroscopy, including the influence of substituent effects on aromatic systems.

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl3 |

| C1 (ipso-CN) | 109.2 |

| C2, C6 (ortho) | 131.9 |

| C3, C5 (meta) | 126.1 |

| C4 (ipso-t-butyl) | 156.5 |

| -C(CH3)3 | 35.2 |

| -C(CH3)3 | 30.9 |

| CN | 119.1 |

Experimental Protocol

The following provides a detailed methodology for the acquisition of the 13C NMR data presented.

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl3). The concentration is typically in the range of 5-20 mg/mL.

Instrumentation: The 13C NMR spectra are recorded on a 400 MHz spectrometer, which corresponds to a 13C frequency of 100 MHz.[1]

Acquisition Parameters:

-

Solvent: Chloroform-d (CDCl3)[1]

-

Reference: The residual solvent peak of CDCl3 is used as an internal reference, with the central peak of the triplet set to 77.0 ppm.[1]

-

Pulse Program: A standard proton-decoupled 13C NMR experiment is performed.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (typically ranging from several hundred to a few thousand) are accumulated to achieve an adequate signal-to-noise ratio.

Processing: The acquired Free Induction Decay (FID) is processed using an exponential multiplication with a line broadening factor of 1-2 Hz, followed by a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.

Structural Assignment and Visualization

The assignment of the 13C NMR chemical shifts is based on the electronic environment of each carbon atom in the this compound molecule. The electron-withdrawing nitrile group and the electron-donating tert-butyl group exert distinct effects on the chemical shifts of the aromatic carbons.

Below is a diagram illustrating the logical relationship between the carbon atoms of this compound and their corresponding 13C NMR chemical shifts.

Caption: Structure-to-Spectrum Correlation for this compound.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-tert-Butylbenzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-tert-butylbenzonitrile, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and high-performance pigments.[1] Understanding its spectral features is crucial for identification, quality control, and monitoring chemical transformations. This document outlines the characteristic vibrational modes, presents a detailed experimental protocol for acquiring the spectrum, and offers a logical workflow for its interpretation.

Core Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[2] Covalent bonds in a molecule are not static; they vibrate at specific frequencies corresponding to stretching, bending, and rotating.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum.[2] The resulting spectrum is a unique molecular "fingerprint" that provides valuable information about the compound's structure.[2]

Analysis of the IR Spectrum of this compound

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct structural features: the nitrile group, the para-substituted aromatic ring, and the tert-butyl group.

The most prominent feature in the spectrum is the sharp and intense absorption band corresponding to the C≡N stretching vibration.[3]

-

C≡N Stretch: This peak typically appears in the region of 2220-2260 cm⁻¹. For aromatic nitriles like this compound, conjugation with the benzene ring lowers the frequency to the 2220-2240 cm⁻¹ range.[3] This is due to the delocalization of π electrons, which slightly weakens the triple bond.[4]

The para-substituted benzene ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch: A weak to medium intensity band appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[5][6] This absorption is a key indicator of C-H bonds attached to an aromatic ring.[5][7]

-

Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring results in medium to weak absorptions in the 1450-1650 cm⁻¹ range.[8] Often, two or more bands are observed in this region.

-

C-H Out-of-Plane Bending (OOP): The substitution pattern on the benzene ring can be determined by analyzing the strong C-H "oop" bands in the 675-900 cm⁻¹ region.[5] For para-substituted benzenes, a single strong band is expected between 800 and 850 cm⁻¹.[8]

-

Overtone/Combination Bands: Weak absorption bands are often visible in the 1665-2000 cm⁻¹ region.[5][9] The pattern of these overtones is also characteristic of the substitution pattern on the aromatic ring.[5][9][10]

The tert-butyl group exhibits characteristic absorptions due to its aliphatic C-H bonds.

-

Aliphatic C-H Stretch: Strong absorption bands appear below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the methyl groups.[6]

-

C-H Bending: Medium intensity bands due to the bending of C-H bonds in the methyl groups are expected around 1370-1350 cm⁻¹ and 1470-1450 cm⁻¹.[6]

Data Presentation: Summary of Vibrational Frequencies

The following table summarizes the expected IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3050 - 3100 | C-H Stretch | Aromatic | Weak |

| ~2970 - 2870 | C-H Stretch | tert-Butyl (Aliphatic) | Strong |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1610, ~1510 | C=C In-Ring Stretch | Aromatic | Medium |

| ~1470, ~1370 | C-H Bend | tert-Butyl (Aliphatic) | Medium |

| ~830 | C-H Out-of-Plane Bend (para-substituted) | Aromatic | Strong |

Experimental Protocol: Acquiring the IR Spectrum

This section details the methodology for obtaining a high-quality IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[11]

-

ATR accessory with a diamond or germanium crystal

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the IR spectrum of an unknown compound, leading to the identification of this compound.

Caption: Logical workflow for the identification of this compound from its IR spectrum.

References

- 1. 4-tert.-Butylbenzonitrile | Alzchem Group [alzchem.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 8. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. This compound | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-tert-Butylbenzonitrile

For Immediate Release

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-tert-Butylbenzonitrile. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation. Herein, we detail the primary fragmentation pathways, present quantitative data, and provide a standardized experimental protocol.

Core Fragmentation Analysis

This compound (C₁₁H₁₃N), with a molecular weight of 159.23 g/mol , undergoes characteristic fragmentation upon electron ionization. The resulting mass spectrum is distinguished by a prominent molecular ion peak and a base peak resulting from a classic benzylic cleavage.

The initial ionization event involves the removal of an electron from the molecule, most likely from the aromatic π-system or the nitrogen lone pair, to form the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 159.

The most favorable fragmentation pathway involves the cleavage of a methyl radical (•CH₃) from the tert-butyl group. This loss results in the formation of a highly stable tertiary benzylic carbocation, which is resonance-stabilized by the aromatic ring. This fragment ion is observed as the base peak in the spectrum at m/z 144.

Further fragmentation is less significant but can involve the loss of acetylene (C₂H₂) from the aromatic ring of the m/z 144 fragment, leading to a less abundant ion.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |

| 159 | [C₁₁H₁₃N]⁺˙ (Molecular Ion) | 25 |

| 144 | [C₁₀H₁₀N]⁺ (Base Peak) | 100 |

| 116 | [C₈H₆N]⁺ | 5 |

| 104 | [C₇H₆N]⁺ | 8 |

| 91 | [C₇H₇]⁺ | 7 |

| 77 | [C₆H₅]⁺ | 10 |

Experimental Protocol

The mass spectrum of this compound can be reliably obtained using a standard electron ionization mass spectrometer with the following parameters:

-

Sample Introduction: The compound, in its pure form, is introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a non-polar capillary column (e.g., DB-5ms) is suitable.

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes sufficient fragmentation for structural analysis while maintaining a detectable molecular ion peak.

-

Ion Source Temperature: 200-250 °C. This temperature is adequate to ensure vaporization of the sample without causing thermal degradation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the fragment ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier is used to detect the ions.

-

Data System: The data system records the abundance of each ion as a function of its m/z ratio to generate the mass spectrum.

Fragmentation Pathway Visualization

The logical relationship of the key fragmentation steps for this compound is depicted in the following diagram:

An In-depth Technical Guide to the Solubility of 4-tert-butylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-tert-butylbenzonitrile

| Property | Value |

| Chemical Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.94 g/mL at 25°C |

| Boiling Point | 258°C |

| Structure | A benzene ring substituted with a tert-butyl group and a nitrile group in the para position. |

The structure of this compound, featuring a nonpolar tert-butyl group and a polar nitrile group, suggests a nuanced solubility profile. The bulky tert-butyl group enhances its lipophilicity, promoting solubility in nonpolar organic solvents. Conversely, the polar nitrile group can engage in dipole-dipole interactions, allowing for some degree of solubility in more polar organic solvents.

Expected Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as benzonitrile, p-tolunitrile, and tert-butylbenzene, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar tert-butyl group and the benzene ring will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High | The polar nitrile group can participate in dipole-dipole interactions with these solvents. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate | The nitrile group can act as a hydrogen bond acceptor, but the large nonpolar moiety may limit overall solubility compared to smaller nitriles. |

| Ethers | Diethyl Ether | High | Ethers are relatively nonpolar and can effectively solvate the nonpolar portion of the molecule. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are two standard methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or a jacketed reaction vessel).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A magnetic stirrer or an orbital shaker can be used for agitation. The temperature should be precisely controlled, as solubility is temperature-dependent.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation at the same temperature can be employed to expedite this process.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any of the undissolved phase.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or as a mole fraction.

-

Gravimetric Method

This method is straightforward and can be used if the solvent is volatile and the solute is not.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the Isothermal Equilibrium Method (Section 3.1, Step 1).

-

-

Phase Separation:

-

Separate the saturated solution from the excess undissolved solute as described in the Isothermal Equilibrium Method (Section 3.1, Step 2).

-

-

Sampling and Weighing:

-

Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a beaker).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant to the container.

-

Reweigh the container with the solution to determine the exact mass of the saturated solution.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the solution under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).

-

-

Drying and Final Weighing:

-

Once the solvent has completely evaporated, dry the container with the remaining solute to a constant weight in an oven at a suitable temperature.

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Equilibrium Method.

An In-depth Technical Guide to the Synthesis of 4-tert-butylbenzonitrile from 4-tert-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-tert-butylbenzonitrile, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from 4-tert-butyltoluene. This document details various methodologies, including multi-step syntheses via oxidation and subsequent functional group transformations, as well as direct ammoxidation routes. Quantitative data is presented in structured tables for comparative analysis of different synthetic strategies. Detailed experimental protocols for key transformations are provided, alongside visual representations of reaction pathways and experimental workflows to facilitate practical application.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its synthesis from the readily available starting material, 4-tert-butyltoluene, can be accomplished through several distinct pathways. The choice of a particular route may depend on factors such as desired yield, purity requirements, available reagents and equipment, and scalability. This guide explores the most common and effective methods for this transformation.

Synthetic Pathways Overview

The synthesis of this compound from 4-tert-butyltoluene can be broadly categorized into two main approaches: multi-step synthesis involving the oxidation of the methyl group to an intermediate functional group, followed by conversion to the nitrile, and direct conversion via ammoxidation.

The multi-step approaches typically proceed through one of the following intermediates:

-

4-tert-butylbenzoic acid

-

4-tert-butylbenzaldehyde

-

4-tert-butylbenzyl bromide

Each of these intermediates can then be converted to the final nitrile product through established chemical transformations.

The direct approach involves the simultaneous oxidation and amination of the methyl group of 4-tert-butyltoluene in a single step, a process known as ammoxidation.

Caption: Overview of synthetic routes from 4-tert-butyltoluene to this compound.

Multi-Step Synthetic Routes

Route 1: Via Oxidation to 4-tert-butylbenzoic Acid

This is a common and reliable two-step route that involves the initial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic acid, followed by the conversion of the carboxylic acid to the nitrile.

Several methods can be employed for this oxidation, with varying yields and reaction conditions.

Table 1: Comparison of Oxidation Methods for 4-tert-butyltoluene

| Oxidizing Agent/System | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Acid (%) | Reference |

| KMnO₄ | - | Water/Pyridine | 100 | 8 | - | ~70 | General Knowledge |

| Nitric Acid (30%) | - | Water | 180 | 8 | - | High | [1] |

| Molecular Oxygen (Air) | Cobalt Acetate | Acetic Acid | 135-145 | >5 | - | High | Chinese Patent CN102617335B |

| Molecular Oxygen | Cobalt Naphthenate | None | 140 | 3 | 31.7 | 91.0 | [2] |

Materials:

-

4-tert-butyltoluene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butyltoluene (1 equivalent), pyridine, and water.

-

Heat the mixture to reflux and add potassium permanganate (approximately 3 equivalents) portion-wise over 1-2 hours.

-

Continue refluxing for an additional 6-8 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ filter cake with water.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the 4-tert-butylbenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain crude 4-tert-butylbenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The conversion of the carboxylic acid to the nitrile is typically achieved in two stages: formation of the primary amide (4-tert-butylbenzamide) followed by its dehydration. One-pot procedures are also available.

Step 2a: Synthesis of 4-tert-butylbenzamide

Materials:

-

4-tert-butylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice

Procedure:

-

In a fume hood, suspend 4-tert-butylbenzoic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the mixture at room temperature or gentle reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of 4-tert-butylbenzoyl chloride.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of anhydrous DCM.

-

In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly add the solution of 4-tert-butylbenzoyl chloride to the cold ammonia solution with vigorous stirring.

-

A white precipitate of 4-tert-butylbenzamide will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude amide.

-

The product can be purified by recrystallization.

Step 2b: Dehydration of 4-tert-butylbenzamide to this compound

A variety of dehydrating agents can be used for this transformation.

Table 2: Reagents for Dehydration of Primary Amides

| Dehydrating Agent | Conditions | Reference |

| Phosphorus pentoxide (P₂O₅) | Heating | [3] |

| Thionyl chloride (SOCl₂) | Reflux | [2] |

| Triflic anhydride (Tf₂O)/Et₃N | Mild conditions | [4] |

| Oxalyl chloride/DMSO/Et₃N | Room temperature, 1h | [4] |

| Phosphorus trichloride (PCl₃)/Et₂NH | Refluxing CHCl₃, 40 min | [5][6] |

Experimental Protocol: Dehydration with Phosphorus Trichloride [5][6]

Materials:

-

4-tert-butylbenzamide

-

Phosphorus trichloride (PCl₃)

-

Diethylamine (Et₂NH)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-tert-butylbenzamide (1 equivalent) and diethylamine (3 equivalents) in chloroform, cooled to 0 °C, add phosphorus trichloride (2 equivalents) dropwise with stirring over 15 minutes.

-

After the addition is complete, heat the mixture to reflux for 40 minutes.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

References

- 1. Synthesis Methods of 4-tert-butylbenzaldehyde | Semantic Scholar [semanticscholar.org]

- 2. Video: Preparation of Nitriles [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Friedel-Crafts Alkylation Synthesis of 4-tert-butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-tert-butylbenzonitrile via the Friedel-Crafts alkylation of benzonitrile with tert-butyl chloride. This document provides a thorough overview of the reaction mechanism, a detailed experimental protocol, and a summary of key analytical data for the final product, tailored for professionals in chemical research and drug development.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the attachment of alkyl groups to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of substituted aromatic compounds that serve as key intermediates in the pharmaceutical, agrochemical, and materials science industries.[2] The synthesis of this compound is a classic example of this reaction, where the bulky tert-butyl group is introduced onto the benzonitrile scaffold. The nitrile functional group and the tert-butyl substituent make this compound a versatile building block in medicinal chemistry and organic synthesis.

The reaction proceeds via the generation of a tert-butyl carbocation from tert-butyl chloride, facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of benzonitrile. The substitution predominantly occurs at the para-position due to the steric hindrance of the tert-butyl group and the directing effects of the nitrile group.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound follows a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the electrophile, the nucleophilic attack by the aromatic ring, and the deprotonation to restore aromaticity.

The experimental workflow involves the careful addition of the Lewis acid catalyst to a mixture of the reactants, followed by an aqueous workup to quench the reaction and purify the product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Benzonitrile

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place benzonitrile and the solvent (e.g., carbon disulfide).

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride in small portions over a period of 30 minutes. Ensure the temperature remains below 10 °C.

-

Addition of Alkylating Agent: Add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over 1 hour, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

The successful synthesis of this compound can be confirmed by various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [4] |

| Molecular Weight | 159.23 g/mol | [4] |

Table 1: Physicochemical Properties of this compound

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR (CDCl₃) | 7.59 | d, J=8.4 Hz | 2H | Aromatic protons ortho to CN |

| 7.45 | d, J=8.4 Hz | 2H | Aromatic protons meta to CN | |

| 1.34 | s | 9H | tert-butyl protons | |

| ¹³C NMR (CDCl₃) | 157.8 | s | - | C-tert-butyl |

| 132.0 | s | - | Aromatic CH meta to CN | |

| 126.2 | s | - | Aromatic CH ortho to CN | |

| 118.9 | s | - | C-CN | |

| 112.1 | s | - | CN | |

| 35.2 | s | - | Quaternary C of tert-butyl | |

| 31.0 | s | - | CH₃ of tert-butyl |

Table 2: NMR Spectroscopic Data for this compound [4][5]

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound via Friedel-Crafts alkylation. The detailed experimental protocol, coupled with the mechanistic insights and analytical data, serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The successful application of this methodology allows for the efficient production of a key chemical intermediate with broad utility in various scientific disciplines.

References

Dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene to 4-tert-butylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical transformation of 4-tert-butyl-1,2-dihydrobenzene to the aromatic nitrile, 4-tert-butylbenzonitrile. This dehydrogenation reaction is a critical step in the synthesis of various organic molecules relevant to pharmaceutical and materials science. This document outlines detailed experimental protocols for both the synthesis of the dihydrobenzene starting material via Birch reduction and its subsequent aromatization using catalytic and chemical dehydrogenation methods. Quantitative data from analogous reactions are summarized to provide a comparative analysis of different synthetic routes. Furthermore, reaction pathways and experimental workflows are illustrated using clear, structured diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The aromatization of dihydroaromatic compounds is a fundamental transformation in organic synthesis, providing access to a wide array of substituted aromatic systems. The conversion of 4-tert-butyl-1,2-dihydrobenzene to this compound is a key step that introduces an aromatic nitrile functionality, a versatile precursor for the synthesis of amines, amides, carboxylic acids, and various heterocyclic compounds. This guide details the synthesis of the requisite dihydrobenzene starting material and explores multiple effective methods for its subsequent dehydrogenation. The methodologies presented are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthesis of Starting Material: 4-tert-butyl-1,2-dihydrobenzene

The synthesis of 4-tert-butyl-1,2-dihydrobenzene can be effectively achieved through the Birch reduction of this compound. This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene derivative, which can then isomerize to the more stable conjugated 1,2-dihydrobenzene system.

Experimental Protocol: Birch Reduction of this compound

Materials:

-

This compound

-

Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether

-

Ammonium chloride (solid)

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a septum for additions.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

-

To the stirred liquid ammonia, add 10.0 g of this compound dissolved in 50 mL of anhydrous diethyl ether.

-

Carefully add small pieces of sodium metal (approximately 4.4 g, 3.0 equivalents) to the reaction mixture until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Slowly add 15 mL of anhydrous tert-butanol to the reaction mixture.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight under a slow stream of nitrogen.

-

To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-tert-butyl-1,2-dihydrobenzene. The product should be used immediately in the next step due to its potential instability.

Dehydrogenation to this compound

The final aromatization step can be accomplished through several methods, including catalytic dehydrogenation using palladium on carbon (Pd/C) or chemical dehydrogenation with reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), chloranil, or manganese dioxide (MnO2).

Catalytic Dehydrogenation

This method offers a clean and efficient route to the aromatic product with the generation of hydrogen gas as the only byproduct.[1]

Materials:

-

Crude 4-tert-butyl-1,2-dihydrobenzene

-

10% Palladium on carbon (Pd/C)

-

Toluene or a high-boiling solvent like mesitylene

Procedure:

-

In a round-bottom flask, dissolve the crude 4-tert-butyl-1,2-dihydrobenzene in toluene.

-

Add 10% Pd/C (5-10 mol% of palladium relative to the substrate).

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Dehydrogenation

Chemical dehydrogenating agents offer an alternative to catalytic methods and are often performed under milder conditions.

DDQ is a powerful dehydrogenating agent for a wide range of hydroaromatic compounds.[2][3][4]

Materials:

-

Crude 4-tert-butyl-1,2-dihydrobenzene

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM) or benzene

Procedure:

-

Dissolve the crude 4-tert-butyl-1,2-dihydrobenzene in DCM or benzene in a round-bottom flask.

-

Add a solution of DDQ (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

Upon completion, the color of the reaction mixture will likely change, and a precipitate of the hydroquinone byproduct (DDQH2) will form.

-

Filter the reaction mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is another effective quinone-based dehydrogenating agent.

Materials:

-

Crude 4-tert-butyl-1,2-dihydrobenzene

-

Chloranil

-

Toluene or xylene

Procedure:

-

In a round-bottom flask, dissolve the crude 4-tert-butyl-1,2-dihydrobenzene and chloranil (1.2 equivalents) in toluene or xylene.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The tetrachlorohydroquinone byproduct will precipitate. Filter the mixture and wash the solid with toluene.

-

Wash the filtrate with 1 M aqueous sodium hydroxide solution to remove any remaining hydroquinone, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Activated manganese dioxide is a versatile and mild oxidizing agent for the dehydrogenation of allylic and benzylic alcohols, and can also be used for the aromatization of dihydroaromatic compounds.

Materials:

-

Crude 4-tert-butyl-1,2-dihydrobenzene

-

Activated manganese dioxide (MnO2)

-

Dichloromethane (DCM) or chloroform

Procedure:

-

To a stirred solution of crude 4-tert-butyl-1,2-dihydrobenzene in DCM, add a large excess of activated MnO2 (5-10 equivalents by weight).

-

Stir the suspension vigorously at room temperature or at reflux.

-

Monitor the reaction progress by TLC. The reaction may require several hours to days for completion.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Wash the Celite pad thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the this compound by column chromatography or distillation.

Data Presentation

The following table summarizes typical quantitative data for analogous dehydrogenation reactions of dihydroaromatic compounds, providing a basis for comparison of the different methods.

| Dehydrogenation Method | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| Catalytic (Pd/C) | 10% Pd/C | Toluene | 110 | 2-24 h | 80-95 | [1] |

| Chemical (DDQ) | DDQ | Benzene | 80 | 1-6 h | 85-98 | [2][4] |

| Chemical (Chloranil) | Chloranil | Xylene | 140 | 4-12 h | 75-90 | |

| Chemical (MnO2) | Activated MnO2 | Dichloromethane | 40 | 12-48 h | 70-85 |

Mandatory Visualizations

Reaction Pathway

References

- 1. Palladium-catalyzed dehydrogenation of α-cyclohexene-substituted nitriles to α-aryl nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]

- 4. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-tert-butylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-tert-butylbenzonitrile (CAS No. 4210-32-6), a versatile compound utilized in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential health risks.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[3][4] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [5][6] |

| Molecular Weight | 159.23 g/mol | [5][6] |

| CAS Number | 4210-32-6 | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [3][4][5] |

| Density | 0.94 g/mL at 25 °C | [3][5] |

| Boiling Point | 258 °C | [3][5] |

| Melting Point | 12-14 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

| Refractive Index | n20/D 1.518 (lit.) | [3][7] |

| Solubility | Information not readily available | |

| Vapor Pressure | Information not readily available |

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[5][8][9] The Globally Harmonized System (GHS) classification, as aggregated from notifications to the ECHA C&L Inventory, is detailed below.[6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Source: Aggregated GHS information from 48 reports by companies to the ECHA C&L Inventory.[6]

Signal Word: Warning[9]

Hazard Pictograms:

Precautionary Statements (Selected): [8][10][11]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

3.1 Handling

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.0.[10][12]

-

Do not breathe vapors or mists.[8]

-

Wash hands and any exposed skin thoroughly after handling.[8][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11][14]

3.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][14]

-

Store locked up.[13]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for minimizing exposure.

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area. A laboratory fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible. | [8] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166. | [8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly. Wear protective clothing to prevent skin exposure. | [10][13] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Follow OSHA respirator regulations (29 CFR 1910.134). | [8][13] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. | [13][15] |

First-Aid Measures

Immediate medical attention is often required. Provide the Safety Data Sheet (SDS) to responding medical personnel.[10]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if you feel unwell.[8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8][13]

Fire-Fighting and Accidental Release Measures

6.1 Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

-

Specific Hazards: Combustible liquid.[11] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

6.2 Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors. Avoid contact with the substance. Remove all sources of ignition.[10][14]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[10]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[8] Collect the material and place it in suitable, closed containers for disposal by an approved waste disposal plant.[8][10]

Toxicological Information & Experimental Protocols

Below are summaries of the standard protocols used to assess the hazards associated with this chemical.

7.1 Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to obtain enough information on the acute oral toxicity to enable classification.[16]

-

Methodology:

-

Animals: Healthy, young adult rodents (typically female rats) are used.[16] They are fasted overnight before administration.[12]

-

Dosing: The test substance is administered in a single dose by gavage. The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg).

-

Procedure: Each step uses three animals. The absence or presence of compound-related mortality determines the next step: either dosing at a higher or lower level or stopping the test.[16]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[16]

-

Endpoint: The test allows for the determination of a hazard class rather than a specific LD50 value, significantly reducing animal usage compared to older methods like OECD 401.[16]

-

7.2 Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: This test assesses the potential short-term hazards of a substance from dermal exposure.[7]

-

Methodology:

-

Animals: Adult rats (typically female, 8-12 weeks old) are used.[6] Fur is removed from the dorsal area (at least 10% of the body surface) 24 hours before the test.[6][7]

-

Application: The test substance is applied uniformly over the shaved area and held in contact with the skin by a porous gauze dressing for a 24-hour exposure period.[4][7]

-

Dosing: A stepwise, fixed-dose procedure is used, starting with a dose expected to produce toxicity without mortality.

-

Observation: Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[7]

-

7.3 Experimental Protocol: Acute Dermal Irritation (Based on OECD Guideline 404)

-

Principle: This method evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][5]

-

Methodology: